3-Fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of 346.4 g/mol. This compound is categorized as a benzamide, which is a class of organic compounds characterized by the presence of a benzene ring attached to a carboxamide group. The presence of the fluorine atom and the benzoxazole moiety suggests potential biological activity, making it of interest in various scientific studies.
The synthesis of 3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves several steps:
These methods require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity.
The molecular structure of 3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be represented with various structural formulas:
InChI=1S/C21H15FN2O2/c1-13-5-10-19-18(11-13)24-21(26-19)14-6-8-17(9-7-14)23-20(25)15-3-2-4-16(22)12-15/h2-12H,1H3,(H,23,25)
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
This structure indicates a complex arrangement that contributes to its biological properties.
The compound may undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are critical for modifying the compound to enhance its properties or to study its reactivity.
The mechanism of action for 3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully elucidated but may involve interactions at specific biological targets:
Data from biological assays would be necessary to confirm these interactions and elucidate the specific pathways involved.
The physical and chemical properties of 3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide include:
These properties are essential for determining its suitability for various experimental applications.
This compound has several scientific uses:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9